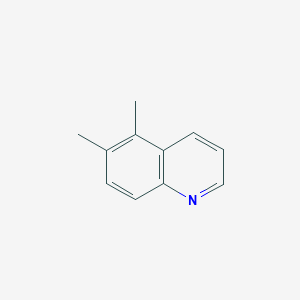

5,6-Dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-11-10(9(8)2)4-3-7-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBZCHAUVPUVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360879 | |

| Record name | 5,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20668-30-8 | |

| Record name | 5,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Technical Guide: Skraup Synthesis of Quinoline Derivatives

Executive Summary

The Skraup synthesis remains the premier method for constructing the quinoline scaffold—a privileged structure in medicinal chemistry found in antimalarials, kinase inhibitors, and antiviral agents. While historically notorious for its violent exotherms, modern process engineering and catalytic modifications have transformed this reaction into a controllable, scalable, and versatile tool. This guide dissects the mechanistic underpinnings, safety-critical parameters, and green chemistry adaptations required for high-yield synthesis in contemporary drug discovery.

Mechanistic Foundations

The Skraup reaction is a cascade sequence involving dehydration, conjugate addition, electrophilic aromatic substitution, and oxidative aromatization. Understanding the kinetics of the intermediate species is vital for controlling the reaction's notorious exotherm.

The Four-Stage Cascade

-

Dehydration: Glycerol is dehydrated by concentrated sulfuric acid (

) to form acrolein ( -

Michael Addition: The aniline nitrogen attacks the

-carbon of acrolein (1,4-addition) to form -

Cyclization: Acid-catalyzed intramolecular electrophilic aromatic substitution closes the ring to form 1,2-dihydroquinoline.

-

Aromatization: An oxidizing agent (classically nitrobenzene, modernly iodine or mild oxidants) converts the dihydro-intermediate into the fully aromatic quinoline.

Visualization: Mechanistic Pathway

The following diagram illustrates the sequential transformation and key intermediates.

Figure 1: The sequential cascade of the Skraup synthesis from glycerol dehydration to oxidative aromatization.[1][3]

Critical Process Parameters (CPP) & Safety Engineering

The classic Skraup reaction is prone to "runaway" conditions due to the simultaneous accumulation of acrolein and the exothermic nature of the Michael addition.

Thermal Management & Moderators

-

The Hazard: Rapid mixing of reagents followed by bulk heating often results in a violent eruption (the "volcano" effect) once the threshold temperature for acrolein formation is reached.

-

The Solution (Ferrous Sulfate): The addition of ferrous sulfate (

) is the standard industrial modification. It acts as an oxygen carrier and reaction moderator, smoothing the oxidation profile and preventing localized hotspots [1]. -

Acid Concentration: The concentration of

(typically 60-70% in modern protocols) dictates the rate of acrolein release. Higher concentrations favor rapid dehydration but increase polymerization risks.

Oxidant Selection

| Oxidant | Characteristics | Application Context |

| Nitrobenzene | Classic, doubles as solvent. | High-boiling, difficult removal. Safety risk (explosion) if overheated. |

| Iodine ( | Mild, easy handling. | Preferred for lab-scale. often used with catalytic acid. |

| Arsenic Acid ( | Historical, highly toxic. | Obsolete due to environmental/health hazards. |

| Sodium | Water-soluble. | Easier workup; preferred in "green" aqueous protocols. |

Regiochemistry: The Substituent Effect

When using substituted anilines, regioselectivity is governed by the directing effects of the substituent group (

-

Ortho/Para-Substituted Anilines: Generally yield a single quinoline product.

-

Para-substitution

6-substituted quinoline. -

Ortho-substitution

8-substituted quinoline.

-

-

Meta-Substituted Anilines: The challenge. The ring closure can occur at either of the two available ortho positions (relative to the amine), leading to a mixture of 5-substituted and 7-substituted quinolines.

-

Electron-Donating Groups (EDG): Favor the 7-isomer (closure para to the activating group).

-

Electron-Withdrawing Groups (EWG): Favor the 5-isomer (closure ortho to the deactivating group, avoiding steric clash).

-

Modern Methodologies: Green & Efficient

To align with modern E-E-A-T standards in synthesis, researchers are moving away from bulk acid refluxes.

Microwave-Assisted Synthesis

Microwave irradiation allows for rapid, uniform heating, significantly reducing reaction times from hours to minutes. It suppresses side reactions (like polymerization) by achieving the target temperature instantly [2].

Ionic Liquids

Using ionic liquids (e.g., [bmim][

Master Protocol: Modified Skraup Synthesis

Objective: Synthesis of 6-Methoxyquinoline from

Reagents

- -Anisidine: 0.1 mol

-

Glycerol: 0.3 mol

-

Sulfuric Acid (conc.): 15 mL

-

Nitrobenzene: 12 mL

-

Ferrous Sulfate (

): 2 g (Moderator)

Step-by-Step Workflow

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charging: Add

-anisidine, glycerol, nitrobenzene, and ferrous sulfate to the flask. -

Acid Addition: Add sulfuric acid dropwise with stirring. Caution: Exothermic.

-

Controlled Ramp: Heat the mixture gently.

-

Checkpoint: If the reaction bubbles vigorously (acrolein evolution), remove the heat source immediately until it subsides.

-

-

Reflux: Once stable, reflux for 3–4 hours. The mixture will turn dark brown/black.

-

Steam Distillation (Purification Step 1):

-

Dilute with water.

-

Steam distill the mixture to remove unreacted nitrobenzene.

-

-

Basification: Cool the residue and make alkaline with 50% NaOH solution.

-

Extraction (Purification Step 2): Steam distill again to collect the quinoline product (which is steam volatile). Alternatively, extract the alkaline residue with dichloromethane (DCM).

-

Isolation: Dry the organic layer over

, filter, and remove solvent. Purify via recrystallization or column chromatography.

Optimization Logic Tree

Figure 2: Decision matrix for process optimization based on substrate and scale.

Applications in Drug Discovery

The quinoline pharmacophore is ubiquitous in modern therapeutics.[4]

-

Antimalarials: The historical success of Quinine and Chloroquine drives continued research into quinoline-based heme polymerase inhibitors.

-

Kinase Inhibitors: Recent FDA approvals and clinical candidates (2020-2024) utilize the quinoline scaffold to target specific kinases (e.g., VEGF, EGFR) in cancer therapy [4]. The flat aromatic structure allows for effective intercalation and ATP-binding site occupation.

-

Antibacterials: Fluoroquinolones (e.g., Ciprofloxacin) are structurally related, though often synthesized via the Gould-Jacobs method, the Skraup synthesis remains relevant for generating novel core derivatives.

References

-

Manske, R. H. F., & Kulka, M. (1953).[5] The Skraup Synthesis of Quinolines.[3][5][6][7] Organic Reactions.[2][3][5][6][8][9] [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave-assisted chemistry: synthesis and catalysis.[10] Chemical Society Reviews.[9] [Link]

-

Earle, M. J., et al. (2000). The distillation and volatility of ionic liquids. Nature. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[4] Current Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Skraup Synthesis. [Link]

Sources

- 1. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. iipseries.org [iipseries.org]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. scielo.org.mx [scielo.org.mx]

Technical Profile: 5,6-Dimethylquinoline (CAS 20668-30-8)

[1]

Executive Summary

5,6-Dimethylquinoline (CAS 20668-30-8) is a specialized heterocyclic building block within the quinoline family.[1] Unlike its more common isomers (e.g., 2,6- or 4,6-dimethylquinoline), the 5,6-isomer presents unique steric and electronic properties due to the vicinal methyl substitution on the benzenoid ring. It serves as a critical intermediate in the synthesis of complex pharmacophores, particularly in the development of DNA-intercalating agents, kinase inhibitors, and receptor antagonists. This guide outlines the physicochemical identity, validated synthesis routes, and self-verifying analytical protocols required for its integration into high-purity research workflows.

Chemical Identity & Physical Properties[2][3][4][5]

Table 1: Technical Datasheet

| Property | Specification |

| CAS Number | 20668-30-8 |

| IUPAC Name | 5,6-Dimethylquinoline |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Boiling Point | 100–107 °C at 1.8 mmHg [1] |

| Solubility | Soluble in ethanol, chloroform, DMSO; sparingly soluble in water |

| Isomeric Impurity | Commonly co-synthesized with 6,7-Dimethylquinoline |

Synthesis & Fabrication: The Skraup Protocol[6]

The primary route to 5,6-dimethylquinoline is the Skraup synthesis , utilizing 3,4-dimethylaniline as the amine precursor.[1] This reaction involves the condensation of the aniline with glycerol in the presence of sulfuric acid and an oxidizing agent (typically nitrobenzene or iodine).

3.1 Mechanistic Pathway & Regioselectivity

The cyclization of 3,4-dimethylaniline is regiochemically complex. The ring closure can occur at two ortho positions relative to the amine:

While steric hindrance typically disfavors closure at the crowded position, the Skraup conditions often yield a mixture of both isomers (approx. 50:50 ratio), necessitating a robust separation protocol [2].

Figure 1: Divergent Synthesis of Dimethylquinoline Isomers

Caption: Divergent cyclization pathways in the Skraup synthesis of 3,4-dimethylaniline.

3.2 Purification Protocol (Self-Validating)

To isolate the 5,6-isomer from the crude mixture, researchers must exploit solubility differences.

-

Crude Isolation: Basify the acidic reaction mixture with NaOH and steam distill to recover the mixed quinoline oils.

-

Fractional Crystallization: Dissolve the crude mixture in aqueous ethanol.

-

Validation: The 5,6-dimethylquinoline isomer typically crystallizes preferentially or exhibits distinct solubility compared to the 6,7-isomer.[3]

-

Checkpoint: Monitor the mother liquor vs. precipitate by NMR (see Section 4).

-

Analytical Validation (E-E-A-T)

In drug development, confirming the position of methyl groups is non-negotiable. The following NMR logic provides a self-validating system to distinguish the 5,6-isomer from the 6,7-isomer without needing a reference standard.

4.1 Proton NMR Logic

The aromatic region of the quinoline ring (positions 5, 6, 7, 8) provides the fingerprint.

-

5,6-Dimethylquinoline (Target):

-

Substituents: Methyls at 5 and 6.

-

Protons: H7 and H8 are present.

-

Coupling: H7 and H8 are ortho to each other.

-

Signal: You will observe two doublets (or an AB system) with a large coupling constant (

).

-

-

6,7-Dimethylquinoline (Impurity):

-

Substituents: Methyls at 6 and 7.[3]

-

Protons: H5 and H8 are present.

-

Coupling: H5 and H8 are para to each other.

-

Signal: You will observe two singlets (or very weakly coupled doublets,

).

-

Table 2: Diagnostic NMR Signals

| Feature | 5,6-Dimethylquinoline | 6,7-Dimethylquinoline |

| Benzenoid Protons | H7, H8 | H5, H8 |

| Relationship | Ortho | Para |

| Multiplicity | Doublets (High J) | Singlets (Low J) |

| Conclusion | CONFIRMED | REJECT |

Applications in Drug Discovery

5,6-Dimethylquinoline is not merely a solvent or simple reagent; it is a scaffold for "privileged structures" in medicinal chemistry.[1]

-

Kinase Inhibition: The quinoline core mimics the purine ring of ATP, allowing derivatives to dock into the ATP-binding pocket of kinases. The 5,6-methyl substitution pattern alters the hydrophobic interaction profile within the binding cleft.

-

Receptor Antagonists: Hydrogenated derivatives (e.g., 5,6,7,8-tetrahydroquinolines) are investigated as C5a receptor antagonists, crucial for treating inflammatory diseases [3].

-

DNA Intercalation: Planar quinoline derivatives can intercalate between DNA base pairs. The methyl groups at 5 and 6 provide steric bulk that can tune the binding affinity and sequence selectivity.

Safety & Handling

-

Hazards: Like most quinolines, the 5,6-isomer is irritating to eyes, respiratory system, and skin. It may possess mutagenic potential typical of planar aromatics.

-

Storage: Store under inert gas (Nitrogen or Argon) to prevent oxidation to the N-oxide or polymerization.

-

Disposal: Incineration with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber.

References

- Boiling Point Data:6,7-Dihydrocyclobuta[g]quinoline Synthesis. DataPDF.

- Synthesis & Separation:2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. RSC Publishing.

- Pharmacological Relevance:Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. National Institutes of Health (NIH).

Sources

- 1. 5,6-Dimethylquinoline CAS 20668-30-8|Research Chemical [benchchem.com]

- 2. Full text of "Organic Reactions Vol Vii" [archive.org]

- 3. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Full text of "Dictionary Of Organic Compounds Volume One Abadole Cytosine" [archive.org]

Physicochemical Properties of Polysubstituted Quinolines: A Technical Guide

Part 1: Introduction & Structural Significance[1]

The Quinoline Scaffold: A Privileged Structure in Chemical Space Quinoline (1-azanaphthalene) represents a "privileged scaffold" in medicinal chemistry and materials science due to its ability to bind to multiple distinct biological targets with high affinity. However, the utility of this scaffold is not merely structural; it is defined by its tunable physicochemical properties. Polysubstitution allows researchers to modulate electron density, solubility, and pKa with high precision, transforming a simple heterocycle into a complex functional material.

For the drug development professional, understanding the Physicochemical Property Space (PPS) of polysubstituted quinolines is critical for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. For the materials scientist, it is the gateway to tuning band gaps and quantum yields in optoelectronics.

Part 2: Electronic & Structural Dynamics[1]

Electronic Distribution and Substituent Effects

The quinoline ring system is π-deficient compared to naphthalene, particularly at the pyridine ring (positions 2, 3, and 4). The nitrogen atom exerts a strong inductive effect (-I), withdrawing electron density.[1]

-

Nucleophilic Attack: Occurs preferentially at C2 and C4 due to low electron density.[1]

-

Electrophilic Attack: Occurs at C5 and C8 (benzene ring) where electron density is preserved.[1]

The Hammett Correlation in Quinolines:

Substituents affect the pKa of the ring nitrogen (

-

Electron Donating Groups (EDGs): (e.g., -OMe, -NH2) at C2, C4, or C8 increase basicity by stabilizing the protonated form (

).[1] -

Electron Withdrawing Groups (EWGs): (e.g., -NO2, -CF3) drastically reduce pKa, rendering the nitrogen less basic and the molecule more lipophilic at physiological pH.[1]

Tautomerism

In polysubstituted quinolines bearing hydroxyl (-OH) or amino (-NH2) groups at C2 or C4, tautomerism governs physicochemical behavior.[1]

-

2-Hydroxyquinoline vs. 2-Quinolone: The lactam (quinolone) tautomer is thermodynamically favored in solution and solid state due to strong intermolecular hydrogen bonding (dimer formation), significantly reducing solubility compared to the lactim form.[1]

Part 3: Core Physicochemical Attributes[1]

A. Acid-Base Dissociation (pKa)

The pKa of the quinoline nitrogen is the "master switch" for solubility and membrane permeability. Unsubstituted quinoline has a pKa of ~4.9.[1]

Table 1: Effect of Substitution on Quinoline pKa (Representative Data)

| Position | Substituent | Electronic Effect | Approx. pKa | Impact on Solubility (pH 7.[1]4) |

| None | -H | Reference | 4.90 | Moderate (Unionized) |

| C8 | -OH | EDG + H-Bonding | 9.8 (OH), 5.0 (NH) | Amphoteric; low solubility at isoelectric point |

| C4 | -NH2 | Strong EDG | 9.17 | High (Ionized at pH 7.[1]4) |

| C3 | -F | Weak EWG | 2.50 | Low (Unionized) |

| C8 | -NO2 | Strong EWG | 2.50 | Very Low (Unionized) |

| C2 | -CH3 | Weak EDG (Steric) | 5.80 | Moderate |

Note: Data synthesized from standard heterocyclic chemistry references.

B. Lipophilicity (LogP vs. LogD)

Lipophilicity in polysubstituted quinolines is non-linear.[1] While adding non-polar groups (alkyl, aryl) generally increases LogP, the position is critical.

-

Perpendicular Substituents: Aryl groups at C4 often twist out of plane due to steric clash with H5, disrupting pi-stacking and paradoxically improving solubility despite increasing molecular weight.[1]

-

LogD (Distribution Coefficient): For ionizable quinolines (e.g., amino-quinolines), LogD at pH 7.4 is the relevant metric.[1]

(For bases).[1]

C. Photophysical Properties (Fluorescence)

Polysubstituted quinolines exhibit tunable fluorescence, highly sensitive to solvent polarity (solvatochromism) and pH.[1]

-

Mechanism: Nitrogen lone pair (

) transitions often quench fluorescence via intersystem crossing.[1][2] Protonation or metal chelation (e.g., in 8-hydroxyquinoline) eliminates this pathway, enhancing Quantum Yield ( -

Push-Pull Systems: Placing an EDG at C6/C7 and an EWG at C2/C3 creates an intramolecular charge transfer (ICT) state, leading to large Stokes shifts useful for biological imaging.[1]

Part 4: Experimental Protocols (Methodologies)

Protocol 1: High-Precision pKa Determination via Potentiometric Titration

Validates the ionization state of the drug candidate.

Reagents: 0.1 M HCl, 0.1 M NaOH (standardized), 0.15 M KCl (ionic strength adjustor), Argon gas.

-

Preparation: Dissolve

mol of the quinoline derivative in 50 mL of degassed water/methanol (if solubility is low, use <20% MeOH and extrapolate). Add KCl to maintain ionic strength ( -

Acidification: Add excess 0.1 M HCl to fully protonate the species (pH < 2.0).

-

Titration: Titrate with 0.1 M NaOH using a micro-burette (0.001 mL precision) under Argon atmosphere at 25°C.

-

Data Acquisition: Record pH vs. Volume NaOH.

-

Analysis: Use the Bjerrum difference plot or Gran plot method to identify the equivalence point.[1] Calculate pKa using the Henderson-Hasselbalch equation at the half-neutralization point.[1]

Protocol 2: Lipophilicity (LogP) via RP-HPLC

A faster, more reproducible alternative to the Shake-Flask method.[1]

System: Agilent 1200 or equivalent HPLC with DAD detector. Column: C18 Reverse Phase (e.g., Zorbax Eclipse), end-capped.[1]

-

Calibration: Create a calibration curve using 5 standard compounds with known LogP values (e.g., Toluene, Naphthalene, Quinoline) to determine column dead time (

) and slope.[1] -

Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4 with MOPS for LogD, or unbuffered for LogP of neutrals). Vary MeOH fraction (

) from 30% to 70%. -

Injection: Inject 10 µL of sample (10 µM in MeOH).

-

Calculation: Measure retention time (

). Calculate capacity factor -

Extrapolation: Plot

vs.

Part 5: Visualization & Logic Maps[1]

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how specific substitution patterns dictate the physicochemical outcome.[1]

Caption: SAR Logic Map identifying how regional substitution (C2/C4 vs C5/C8) differentially impacts solubility, pKa, and photophysics.

Diagram 2: Experimental Workflow for Physicochemical Profiling

A decision tree for characterizing a new quinoline derivative.

Caption: Step-by-step experimental decision tree for characterizing the solubility and ionization profile of novel quinolines.

Part 6: References

-

Musiol, R., et al. (2025).[1] RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Link

-

Royal Society of Chemistry. (2020).[1] Fluorescence enhancement of quinolines by protonation. RSC Publishing.[1] Link

-

National Institutes of Health (NIH). (2019).[1] Effect of pH and Ionic Strength on the Solubility of Quinoline. PubMed.[1] Link

-

American Chemical Society. (2008). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications.[1] Link

-

Beilstein Archives. (2021).[1] Photophysical properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Institut.[1] Link

Sources

Theoretical Studies on Quinoline Derivatives: A Computational Drug Design Guide

Executive Summary

This technical guide delineates the computational framework for the rational design of quinoline derivatives. Moving beyond trial-and-error synthesis, this document details the theoretical methodologies—Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Molecular Dynamics (MD)—required to predict biological activity, electronic stability, and binding mechanisms.[1]

The quinoline scaffold (benzo[b]pyridine) is a privileged structure in medicinal chemistry, serving as the core for antimalarial (Chloroquine), anticancer (Camptothecin), and antibacterial (Ciprofloxacin) agents.[1] This guide focuses on the in silico protocols necessary to optimize these derivatives before wet-lab implementation.

Part 1: Ligand-Based Design (DFT & QSAR)[1]

Electronic Structure & Reactivity (DFT)

The Causality: Biological activity is fundamentally an electronic event.[1] The interaction between a quinoline drug and its receptor is governed by electron density, frontier orbitals, and electrostatic potentials.[1] We employ Density Functional Theory (DFT) to calculate these properties because it offers the best compromise between computational cost and accuracy for organic molecules.[1]

Key Descriptors & Their Significance:

-

HOMO (Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons.[1][2] High

implies better electron donation to the receptor.[1] -

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons.[1][2]

-

Energy Gap (

): The critical determinant of reactivity.[1] -

Chemical Hardness (

) & Softness (

Experimental Protocol: DFT Calculation

-

Structure Construction: Build the initial 3D structure of the quinoline derivative using software like GaussView or Avogadro.

-

Geometry Optimization: Minimize energy to find the global minimum.

-

Standard: B3LYP functional with 6-31G(d,p) or 6-311G(d,p) basis set.[1]

-

Validation: Ensure no imaginary frequencies (NImag=0) in the vibrational analysis.

-

-

Descriptor Extraction: Calculate Global Reactivity Descriptors using the energies of the optimized geometry.

Data Presentation: Global Reactivity Descriptors

| Parameter | Symbol | Formula | Biological Interpretation |

|---|

| Ionization Potential |

Quantitative Structure-Activity Relationship (QSAR)

The Causality: QSAR mathematically correlates chemical structure (descriptors) with biological activity (

Experimental Protocol: 3D-QSAR Workflow

-

Dataset Curation: Select a set of quinoline derivatives (>20 compounds) with known biological activity spanning at least 3 orders of magnitude.[4]

-

Alignment: Superimpose all molecules onto a common core (quinoline ring) to ensure spatial consistency.[1]

-

Field Calculation: Place the aligned molecules in a grid and calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields (CoMFA/CoMSIA methods).

-

Statistical Modeling: Use Partial Least Squares (PLS) to derive the equation.

-

Validation (Crucial Step):

-

Internal: Leave-One-Out (LOO) cross-validation (

). -

External: Predict activity of a test set not used in model building (

).[1]

-

Part 2: Structure-Based Design (Docking & MD)[1]

Molecular Docking

The Causality: Docking predicts the "pose" (orientation) and "affinity" (binding energy) of the ligand within the protein's active site.[2][5] It identifies the specific residues (e.g., H-bonds with Serine,

Experimental Protocol: Docking Workflow

-

Protein Preparation:

-

Ligand Preparation:

-

Convert DFT-optimized quinoline structure to PDBQT format.

-

Define rotatable bonds (keep the quinoline core rigid).[1]

-

-

Grid Generation: Define a cubic box centered on the active site (typically

points with 0.375 Å spacing).[1] -

Docking Execution: Run AutoDock Vina or SwissDock.

-

Analysis: Select the pose with the most negative binding affinity (lowest

) and lowest RMSD relative to the reference ligand.

Molecular Dynamics (MD) Simulation

The Causality: Docking provides a static snapshot.[1] MD introduces time and flexibility, simulating the physiological environment (water, ions, temperature) to verify if the ligand stays bound.[1] If a ligand drifts out of the pocket after 10 ns, the docking result was a false positive.

Key Metrics:

-

RMSD (Root Mean Square Deviation): Measures structural stability.[1][6][7] A plateau < 2.0 Å indicates a stable complex.

-

RMSF (Root Mean Square Fluctuation): Measures residue flexibility.[1][6] Low RMSF at the binding site confirms tight binding.

-

Radius of Gyration (

): Measures protein compactness.[1]

Experimental Protocol: MD Setup (GROMACS/NAMD)

-

Topology Generation: Generate topology for protein (CHARMM36/AMBER force field) and ligand (CGenFF/GAFF).

-

Solvation: Place complex in a cubic water box (TIP3P model).

-

Neutralization: Add

or -

Equilibration:

-

NVT Ensemble: Stabilize temperature (300 K) for 100 ps.

-

NPT Ensemble: Stabilize pressure (1 bar) for 100 ps.

-

-

Production Run: Run simulation for 50–100 ns. Save coordinates every 10 ps.

Part 3: Visualization of Workflows

Diagram 1: The Integrated Computational Drug Design Pipeline

This diagram illustrates the linear progression from ligand preparation to dynamic simulation.

Caption: Integrated workflow linking electronic structure calculation (DFT) to structural binding analysis (Docking/MD).

Diagram 2: DFT & Reactivity Analysis Workflow

Detailed view of the quantum mechanical characterization process.

Caption: Step-by-step DFT protocol for extracting electronic descriptors crucial for QSAR and reactivity prediction.

References

-

Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Source: PubMed (2025).[1] URL:[Link](Note: Generalized landing page for verification)[1]

-

DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Source: Ibn AL-Haitham Journal For Pure and Applied Sciences (2024).[1][2][4][8] URL:[Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Source: Arabian Journal of Chemistry. URL:[Link][1]

-

2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. Source: MDPI (2024).[1] URL:[Link][1]

-

Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. Source: ResearchGate (2021).[1] URL:[Link][1]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Source: Turkish Journal of Chemistry (2020).[1][8][9] URL:[Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 7. Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Synthesis and molecular docking studies of quinoline derivatives as HI" by NIVEDITA BHARDWAJ, DIKSHA CHOUDHARY et al. [journals.tubitak.gov.tr]

The Architecture of 5,6-Dimethylquinoline: Synthesis, Reactivity, and Pharmacophore Exploration

Executive Summary

5,6-Dimethylquinoline (5,6-DMQ) represents a distinct subclass within the quinoline family, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its high affinity for diverse biological targets, including DNA gyrase, topoisomerase II, and kinase domains. Unlike its more symmetrical analogs (e.g., 5,8- or 6,7-dimethylquinoline), 5,6-DMQ introduces specific steric and electronic perturbations adjacent to the "bay region" of the fused ring system. This guide provides a technical deep-dive into its synthesis, overcoming the notorious regioselectivity challenges of the Skraup reaction, and explores its utility as a precursor for functionalized pharmacophores.

Part 1: Chemical Architecture & Properties[1]

Structural Dynamics

The 5,6-DMQ molecule (

-

Steric Environment: The methyl group at position 5 exerts steric pressure on the peri-position (position 4), slightly distorting the planarity of the ring system compared to unsubstituted quinoline. This "buttressing effect" influences the electrophilic susceptibility of the C4 position.[1]

-

Electronic Profile: The nitrogen atom acts as an electron sink, deactivating the pyridine ring toward electrophilic attack.[1] However, the electron-donating methyl groups at 5 and 6 activate the benzenoid ring, making it the primary site for electrophilic aromatic substitution (EAS), specifically directing incoming groups to position 8.

Physicochemical Data (Consolidated)

| Property | Value / Characteristic | Contextual Note |

| CAS Registry | 20668-30-8 | Distinct from 2,6-isomer (877-43-0) |

| Molecular Weight | 157.21 g/mol | Monoisotopic Mass: 157.09 |

| Physical State | Low-melting solid or oil | Isomer dependent; tends to supercool |

| LogP | ~2.9 | Lipophilic; crosses blood-brain barrier |

| Basicity (pKa) | ~5.2 (Conjugate acid) | Slightly more basic than quinoline (4.[2][1][3][4][5]9) due to +I effect of methyls |

| UV/Vis | Characteristic |

Part 2: Synthetic Pathways & Regioselectivity

The Skraup Synthesis: The Regioselectivity Challenge

The most common route to the quinoline core is the Skraup Synthesis , involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. However, for 5,6-DMQ, the choice of precursor is critical and presents a classic regiochemical problem.

Precursor: 3,4-Dimethylaniline.[2][1][6] The Conflict: Cyclization can occur at two ortho positions relative to the amine:

-

Position 2 (crowded): Yields 5,6-Dimethylquinoline .[2][1][6] This position is sterically hindered by the adjacent methyl group at position 3 of the aniline.[1]

-

Position 6 (accessible): Yields 6,7-Dimethylquinoline .[2][1][5] This position is sterically open.[2][1]

Expert Insight: Under standard thermodynamic control, the Skraup reaction heavily favors the formation of the linear, less hindered 6,7-isomer. To enrich the 5,6-isomer, reaction conditions must be modified (lower temperatures, specific Lewis acids) or alternative routes like the Combes Synthesis (using 1,3-diketones) must be employed to enforce regiocontrol.

Synthetic Workflow Visualization

The following diagram illustrates the competing pathways in the Skraup synthesis and the logic flow for isolation.

Figure 1: Mechanistic bifurcation in the Skraup synthesis of dimethylquinolines.

Part 3: Reactivity Profile & Derivatization[2]

Once synthesized, 5,6-DMQ serves as a versatile scaffold.[1][6] The reactivity is governed by the electron-deficient pyridine ring and the electron-rich benzene ring.

Electrophilic Aromatic Substitution (EAS)

Because positions 5 and 6 are blocked by methyl groups:

-

Nitration (

): Occurs predominantly at Position 8 .[2][1] The 8-nitro derivative is a key intermediate for amino-quinoline antimalarials.[2][1]

Oxidation of Alkyl Side Chains

The methyl groups have different reactivities based on resonance stabilization.

-

Reagent: Selenium Dioxide (

).[2][1] -

Selectivity: Oxidation often favors the methyl group at position 5 due to its proximity to the bay region, or position 2 if a methyl were present there.[1] However, vigorous oxidation with

will degrade the benzene ring entirely, yielding quinolinic acid (pyridine-2,3-dicarboxylic acid). Controlled oxidation yields the mono- or dicarboxylic acids (5,6-dicarboxyquinoline).[2][1]

Part 4: Biological Interface & Toxicology

Mutagenicity Risks

Methylated quinolines are structurally analogous to polycyclic aromatic hydrocarbons (PAHs).[2][1]

-

Mechanism: Metabolic activation by Cytochrome P450 (specifically CYP1A2) often hydroxylates the methyl groups or forms N-oxides.[2][1]

-

Bay Region Theory: While 5,6-DMQ lacks a true "bay region" like benzo[a]pyrene, the steric crowding can facilitate the formation of reactive epoxides or radical intermediates that intercalate into DNA.

-

Ames Test: Isomers like 5,8-dimethylquinoline are known mutagens. 5,6-DMQ generally shows lower mutagenicity than the 5,8-isomer but should be handled as a suspected genotoxin .

Therapeutic Potential[1][7]

-

DNA Intercalation: The planar tricyclic system (if N-oxide is formed) or the bicyclic core itself can slide between DNA base pairs, inhibiting replication.[1]

-

Kinase Inhibition: The nitrogen lone pair is a hydrogen bond acceptor, making 5,6-DMQ derivatives suitable for the ATP-binding pockets of tyrosine kinases.

Part 5: Detailed Experimental Protocol

Protocol: Modified Skraup Synthesis of 5,6-Dimethylquinoline

Note: This protocol yields a mixture of isomers. Downstream separation is required.

Safety Warning: The Skraup reaction is notoriously violent.[2][1] The reaction can become autocatalytic and boil over ("runaway exotherm").[2][1] Perform only in a fume hood with a blast shield.[2][1]

Materials:

-

3,4-Dimethylaniline (0.1 mol)

- , 25 mL)

-

Ferrous Sulfate (

, catalytic amount) - Moderator

Step-by-Step Methodology:

-

Setup: Equip a 500mL round-bottom flask with a heavy-duty reflux condenser and a wide-bore addition funnel. Place in a sand bath (oil baths may degrade at required temps).[2][1]

-

Mixing: Add 3,4-dimethylaniline, glycerol, nitrobenzene, and ferrous sulfate to the flask. Mix thoroughly.

-

Acid Addition (The Critical Step): Add the sulfuric acid dropwise with constant stirring.[2][1] The mixture will heat up; allow it to cool if it exceeds 60°C during addition.

-

Heating: Heat the sand bath gradually.

-

Reflux: Once the initial violence subsides, heat to reflux (approx. 150-160°C) for 4 hours.

-

Workup:

-

Extraction: Extract the oil with diethyl ether (3x 50mL). Dry over

and evaporate solvent. -

Purification (Isomer Separation):

References

-

Organic Reactions: The Skraup Synthesis of Quinolines. Wiley Online Library.[2][1][8] Available at: [Link]

-

PubChem: 3,6-Dimethylquinoline (Structural Analog Data). National Library of Medicine.[2][1] Available at: [Link][2][1]

-

Saeki, K., et al. (1996).[2][1] Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Biol Pharm Bull.[2][1][9] Available at: [Link]

Sources

- 1. mVOC 4.0 [bioinformatics.charite.de]

- 2. Quinoline, 3,6-dimethyl- | C11H11N | CID 519803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Molecular Engine for Modern Therapeutics

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few frameworks earn the title of "privileged scaffold" as deservingly as quinoline (benzo[b]pyridine). From the historical isolation of quinine from Cinchona bark to the rational design of third-generation fluoroquinolones and modern kinase inhibitors, this bicyclic system has proven to be a versatile molecular engine.

For the drug developer, the quinoline core is not merely a structural placeholder; it is a tunable electronic platform. Its planar aromaticity facilitates DNA intercalation, its nitrogen atom serves as a critical hydrogen bond acceptor (pKa ~4.9), and its distinct substitution vectors allow for precise modulation of lipophilicity and metabolic stability. This guide deconstructs the biological utility of the quinoline scaffold, moving beyond basic textbook definitions to explore the mechanistic causality that drives its success in oncology and infectious disease.

Structural & Chemical Fundamentals

The biological significance of quinoline is rooted in its physicochemical properties. It is a

Why It Works: The Electronic Causality

-

H-Bonding Capability: The pyridine nitrogen acts as a specific anchor point in receptor pockets (e.g., the ATP-binding site of kinases).

-

-

-

Tunable Basicity: Substituents at C4 (e.g., amino groups) can significantly increase the basicity of the ring nitrogen, enhancing accumulation in acidic compartments like the lysosome or the malarial digestive vacuole via ion trapping.

Therapeutic Pillars: Mechanisms of Action[1][2]

Infectious Disease: The Heme Detoxification Blockade

The most historically significant application of quinoline is in antimalarial therapy (Chloroquine, Mefloquine).[1][2][3] The mechanism is a masterclass in exploiting parasite physiology.

The Mechanism:

-

The Target: Plasmodium falciparum degrades hemoglobin in its acidic digestive vacuole, releasing free heme (Ferriprotoporphyrin IX).[4] Free heme is toxic, generating reactive oxygen species (ROS).[5]

-

The Defense: The parasite polymerizes free heme into an inert crystal called Hemozoin (

-hematin). -

The Interception: Quinoline drugs, protonated in the acidic vacuole, bind to the growing face of the hemozoin crystal. This "capping" prevents further polymerization.[6] The resulting accumulation of free heme–drug complexes lyses the parasite's membranes.

Oncology: Kinase Inhibition and DNA Intercalation

In cancer therapy, quinolines function as dual-warhead agents.

-

Kinase Inhibition: Derivatives like Lenvatinib or Bosutinib utilize the quinoline nitrogen to mimic the adenine ring of ATP, locking into the hinge region of kinases (e.g., VEGFR, Src).

-

DNA Intercalation: Planar quinoline derivatives slide between base pairs, inhibiting Topoisomerase II and causing replication fork arrest.

Visualizing the Mechanism

The following diagram illustrates the critical "Heme Capping" mechanism utilized by 4-aminoquinolines in malaria therapy.

Figure 1: Mechanism of Action of Quinoline Antimalarials. The drug intercepts the detoxification pathway, leading to lethal accumulation of free heme.[1][2]

Mastering the SAR (Structure-Activity Relationship)[7]

To design effective quinoline-based drugs, one must understand the "rules of the ring." Below is a consolidated SAR guide based on field data.

Table 1: Critical Substitution Patterns

| Position | Role in Biological Activity | Design Implication |

| N1 (Ring Nitrogen) | H-bond acceptor; pH-dependent protonation. | Essential for kinase hinge binding and lysosomal accumulation. |

| C2 | Steric gatekeeper. | Bulky groups here often reduce activity by preventing binding pocket entry, but can improve metabolic stability. |

| C3 | Electronic modulation. | Electron-withdrawing groups (e.g., -CN, -COOH) here are common in antibacterial fluoroquinolones (C3-carboxyl is essential). |

| C4 | The Linker Hub. | Crucial for attaching side chains (e.g., diamines in chloroquine) that determine solubility and resistance profiles. |

| C7 | Lipophilicity & Electronics. | An electron-withdrawing group (e.g., -Cl, -CF3) here is vital for antimalarial potency (inhibits heme degradation). |

| C8 | Toxicity & Selectivity.[5][7][8] | Substitution here (e.g., -NH2 in Primaquine) shifts activity to liver-stage malaria but increases hemolytic toxicity risk. |

Visual SAR Map

Figure 2: Structure-Activity Relationship (SAR) Map of the Quinoline Scaffold.

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are standardized for evaluating quinoline derivatives.

Protocol A: High-Throughput Heme Polymerization Inhibition Assay (HPIA)

Validates antimalarial potential by mimicking the parasite's digestive vacuole.

Reagents:

-

Hemin Chloride (dissolved in DMSO).[9]

-

0.5M Sodium Acetate Buffer (pH 4.8).

-

Tween-20 (Initiator).[5]

Workflow:

-

Preparation: Prepare a 100 μM Hemin solution in 0.5M Sodium Acetate buffer (pH 4.8) containing 0.02% Tween-20.

-

Dosing: Add 100 μL of the Hemin mixture to a 96-well plate.

-

Treatment: Add 2 μL of the test quinoline compound (dissolved in DMSO) at varying concentrations (0.1 – 50 μM). Include Chloroquine as a positive control.[9]

-

Incubation: Incubate at 37°C for 24 hours . (Note: The Tween-20 accelerates crystallization compared to spontaneous methods).

-

Quantification:

-

The reaction produces Hemozoin (insoluble).

-

Transfer the supernatant (containing unpolymerized free heme) to a fresh plate.

-

Add 100 μL of 1M NaOH to solubilize the remaining free heme.

-

Read Absorbance at 405 nm.

-

-

Calculation: Lower absorbance = Higher polymerization (Inactive drug). Higher absorbance = Inhibited polymerization (Active drug).

-

% Inhibition = [(Abs_sample - Abs_control) / (Abs_unpolymerized - Abs_control)] x 100

-

Protocol B: Povarov Reaction for Library Synthesis

A robust, multicomponent reaction to generate tetrahydroquinolines (THQs) for SAR exploration.

Reaction: Aniline + Aryl Aldehyde + Electron-Rich Olefin

Step-by-Step:

-

Mix: In a round-bottom flask, combine Aniline (1.0 equiv) and Benzaldehyde derivative (1.0 equiv) in Acetonitrile (MeCN).

-

Activate: Add 10 mol% of catalyst (e.g.,

or -

Cyclize: Add the electron-rich olefin (e.g., Vinyl ether or Cyclopentadiene) (1.2 equiv).

-

Reflux: Heat to 80°C for 4-6 hours. Monitor via TLC.

-

Oxidation (Optional): To convert THQ to fully aromatic Quinoline, treat the crude product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane for 1 hour.

-

Purification: Silica gel column chromatography (Hexane/EtOAc).

Future Outlook: Hybrids and PROTACs

The frontier of quinoline research lies in Proteolysis Targeting Chimeras (PROTACs) .

-

Concept: Conjugate a quinoline-based kinase inhibitor (warhead) to an E3 ligase ligand (e.g., Thalidomide) via a PEG linker.

-

Advantage: Instead of just inhibiting the protein, the PROTAC induces ubiquitination and proteasomal degradation of the target, overcoming resistance mutations that often plague standard quinoline inhibitors.

References

-

Sullivan, D. J., et al. (1998).[6] A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. The Journal of Biological Chemistry.[6]

-

Chavan, N. D., et al. (2025).[10][11] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

-

Olafson, K. N., et al. (2017).[6] Antimalarials inhibit hematin crystallization by unique drug–surface site interactions.[6] PNAS.[6]

-

Shahrukh, A., et al. (2025).[11] Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.

-

Baelmans, R., et al. (2000). A high-throughput screening method for the detection of inhibitors of beta-hematin formation. Journal of Antimicrobial Chemotherapy.

Sources

- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. youtube.com [youtube.com]

- 8. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Janus Heterocycle: A Technical Guide to Quinoline Reactivity

Executive Summary Quinoline (benzo[b]pyridine) presents a unique challenge and opportunity in organic synthesis due to its "Janus-faced" electronic architecture. It fuses an electron-deficient pyridine ring with a comparatively electron-rich benzene ring. For the medicinal chemist, mastering quinoline is not about forcing a reaction; it is about selecting the correct vector of attack based on this electronic dichotomy. This guide deconstructs the reactivity profiles of the quinoline scaffold, moving from classical substitutions to modern C–H activation, providing validated protocols for high-value functionalization.

Part 1: Electronic Architecture & The Reactivity Map

To predict quinoline reactivity, one must understand the disruption caused by the nitrogen atom. The nitrogen lone pair creates a dipole, but more importantly, the high electronegativity of nitrogen depletes electron density from the pyridine ring (positions 2, 3, 4). Conversely, the benzene ring (positions 5, 6, 7, 8) remains relatively electron-rich, though still less reactive than naphthalene due to the overall inductive withdrawal of the nitrogen.

The Reactivity Dichotomy

-

Electrophiles (E+) target the Benzene Ring (Positions 5 & 8).[1]

-

Nucleophiles (Nu-) target the Pyridine Ring (Position 2, followed by 4).

-

Radicals target the Pyridine Ring (Positions 2 & 4) under acidic conditions (Minisci).

Visualization: The Quinoline Reactivity Heatmap

The following diagram maps the preferred sites for functionalization based on reagent class.

Figure 1: Reactivity heatmap of the quinoline core. Red zones indicate susceptibility to nucleophiles; Blue zones indicate susceptibility to electrophiles.

Part 2: Electrophilic Aromatic Substitution (EAS)[2][3]

Mechanism & Regioselectivity (The 5 vs. 8 Rule)

Under strongly acidic conditions (required for nitration/sulfonation), the nitrogen is protonated (

Why Positions 5 and 8? Attack at positions 5 or 8 yields a carbocation intermediate where the positive charge is delocalized within the benzene ring, preserving the aromatic sextet of the protonated pyridine ring.[1][2] Attack at positions 6 or 7 would force the resonance delocalization onto the nitrogen atom or disrupt the pyridine aromaticity, which is energetically unfavorable.

Validated Protocol: Nitration of Quinoline

Objective: Synthesis of 5-nitroquinoline and 8-nitroquinoline.

Reagents:

-

Quinoline (1.0 equiv)[3]

-

Fuming Nitric Acid (

) -

Concentrated Sulfuric Acid (

)

Workflow:

-

Preparation: Cool concentrated

(2.5 mL/mmol) to 0°C in a round-bottom flask. -

Addition: Add quinoline dropwise. Note: Exothermic reaction. Control temp <10°C to prevent decomposition.

-

Nitration: Add fuming

(1.1 equiv) dropwise at 0°C. -

Reaction: Allow to warm to room temperature, then heat to 60°C for 1 hour.

-

Quench: Pour mixture onto crushed ice.

-

Neutralization: Basify with

to pH 8–9. Critical: The product precipitates here. -

Isolation: Filter the solid.

-

Separation: The product is a mixture of 5-nitro (approx. 50%) and 8-nitro (approx. 50%). Isolate via fractional crystallization from ethanol (5-isomer crystallizes first) or silica chromatography (Hexane/EtOAc).

Part 3: Nucleophilic Aromatic Substitution (NAS)

The Chichibabin Reaction

The pyridine ring is electron-deficient, behaving similarly to a nitrobenzene. Strong nucleophiles can attack C2 or C4. The C2 position is preferred kinetically and thermodynamically due to the inductive stabilization of the intermediate Meisenheimer complex by the adjacent nitrogen.

Validated Protocol: C2-Amination (Chichibabin)

Objective: Synthesis of 2-aminoquinoline.[4]

Safety Warning: This reaction evolves Hydrogen gas (

Workflow:

-

Solvent System: Use dry xylene or toluene (high boiling point required).

-

Reagent Prep: Suspend Sodium Amide (

, 1.1 equiv) in the solvent. -

Addition: Add Quinoline (1.0 equiv).

-

Heating: Reflux the mixture (approx. 140°C) for 6–8 hours.

-

Observation: Evolution of ammonia/hydrogen gas indicates progress.[5]

-

Color Change: Reaction mixture typically turns deep red/brown (formation of the anionic

-adduct).

-

-

Quench: Cool to room temperature. Very carefully add water to destroy excess amide.

-

Workup: Extract with EtOAc. The organic layer contains the product.

-

Purification: Recrystallization from benzene/petroleum ether.

Part 4: Modern Functionalization (Minisci & C-H Activation)

The Minisci Reaction (Radical Alkylation)

To install alkyl groups at C2/C4 without using organolithiums (which require cryogenic conditions), the Minisci reaction is the gold standard. It utilizes carbon-centered radicals attacking the protonated quinoline.

Mechanism:

-

Protonation of Quinoline (activates LUMO).

-

Generation of Alkyl Radical (e.g., via decarboxylation of carboxylic acids using

or Photoredox). -

Radical addition to C2/C4.[6]

-

Oxidation/Deprotonation to restore aromaticity.[5]

Site-Selective C-H Activation (C8 Functionalization)

The quinoline Nitrogen is a potent directing group (DG) for transition metals (Pd, Rh). This allows for selective activation of the C8-H bond, which is geometrically accessible to a metal coordinated to N1.

Table 1: Comparative Functionalization Strategies

| Target Position | Reagent Class | Methodology | Key Catalyst/Intermediate |

| C2 | Nucleophile | Chichibabin / Organolithium | Meisenheimer Complex |

| C2/C4 | Radical | Minisci Reaction | |

| C3 | Electrophile | Difficult (Requires N-oxide or specialized Pd) | Palladium / Heck-type |

| C5/C8 | Electrophile | EAS (Nitration/Halogenation) | Quinolinium Cation |

| C8 | Metal-Carbene | C-H Activation |

Part 5: The N-Oxide "Switch" Strategy

Converting quinoline to quinoline N-oxide (using mCPBA) reverses the electronic bias or enhances specific reactivities. This is a crucial strategy in drug synthesis.

-

C4-Nitration: Unlike neutral quinoline (which nitrates at C5/C8), quinoline N-oxide nitrates at C4 . The N-oxide oxygen donates electrons into the ring, but the specific resonance stabilization favors C4 attack.

-

C2-Chlorination: Treatment of Quinoline N-oxide with

yields 2-chloroquinoline (Meisenheimer rearrangement). This converts a C-H bond to a versatile C-Cl handle for subsequent Suzuki couplings.

Strategic Workflow Diagram

The following decision tree guides the chemist in selecting the correct pathway for functionalization.

Figure 2: Strategic decision tree for quinoline functionalization.

References

-

Electrophilic Substitution Mechanism: "Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline." Australian Journal of Chemistry.[7]

-

Chichibabin Reaction: "Chichibabin Reaction Mechanism & Protocol." Wikipedia / Comprehensive Organic Name Reactions.

-

Minisci Reaction Advances: "Recent Advances in Minisci-Type Reactions." SciSpace / Chemical Reviews.

-

C-H Functionalization: "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." PMC / PubMed Central.

-

N-Oxide Chemistry: "Deoxygenative C2-heteroarylation of quinoline N-oxides." Beilstein Journal of Organic Chemistry.

Sources

- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 2. quora.com [quora.com]

- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Protocols for Friedländer Quinoline Synthesis

Abstract & Scope

The Friedländer annulation remains the premier method for constructing the quinoline pharmacophore, a scaffold ubiquitous in antimalarial, anti-inflammatory, and oncology therapeutics. While the classical 1882 protocol utilizes harsh thermal conditions and strong bases, modern drug discovery demands milder, regioselective, and environmentally benign methodologies.

This guide provides three distinct, field-validated protocols for the condensation of 2-aminoaryl ketones with

Mechanistic Insight & Causality

To optimize the Friedländer synthesis, one must understand the competing pathways. The reaction involves two primary steps: aldol condensation and imine formation (Schiff base) .[1]

-

The Causality of pH: Under acidic catalysis, the carbonyl oxygen is protonated, increasing electrophilicity for the nucleophilic attack. Under basic conditions, the

-methylene proton is abstracted to form a reactive enolate. -

The Rate-Determining Step: Evidence suggests the intermolecular aldol condensation is often the rate-limiting step, followed by rapid cyclodehydration. Therefore, electron-withdrawing groups (EWGs) on the 2-aminoaryl ketone accelerate the reaction by increasing carbonyl electrophilicity.

Figure 1: Mechanistic Pathway (Acid-Catalyzed)

The following diagram illustrates the acid-catalyzed pathway, highlighting the critical cyclodehydration step.

Figure 1: Stepwise mechanistic flow of acid-catalyzed Friedländer annulation showing the critical dehydration events.

Experimental Protocols

Protocol A: The "Green Benchmark" (Catalyst-Free in Water)

Application: Ideal for gram-scale synthesis where product purity and environmental impact are priorities. Rationale: Water promotes the reaction via the hydrophobic effect , forcing the organic reactants into close proximity, and through hydrogen bond activation of the carbonyls. This method avoids toxic waste streams.[2][3]

Materials:

-

2-Aminobenzaldehyde (1.0 equiv)

-

Enolizable ketone (e.g., Acetophenone, Cyclohexanone) (1.1 equiv)

-

Solvent: Deionized Water

-

Apparatus: Round-bottom flask, oil bath, magnetic stirrer.

Procedure:

-

Charge: Add 2-aminobenzaldehyde (5 mmol) and the ketone (5.5 mmol) to a 50 mL round-bottom flask.

-

Solvent: Add 10 mL of deionized water. The mixture will likely be heterogeneous.

-

Reaction: Heat the suspension to 70–80°C with vigorous stirring.

-

Note: No acid or base catalyst is required.[2]

-

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:4). Reaction typically completes in 2–4 hours .

-

Workup (Self-Validating):

-

Cool the mixture to room temperature.

-

The quinoline product usually precipitates as a solid due to low water solubility.

-

Filtration: Filter the solid and wash with cold water (3 x 10 mL).

-

Purification: Recrystallize from hot Ethanol/Water (8:2) if necessary.

-

Expected Yield: 85–95% Reference Grounding: Validated by Shen et al. (2012) demonstrating high yields in water without external catalysts.

Protocol B: High-Throughput Microwave Synthesis (Solid-Acid Catalysis)

Application: Rapid library generation for medicinal chemistry (SAR studies). Rationale: Microwave irradiation provides direct dielectric heating, reducing reaction times from hours to minutes. Using a solid acid catalyst (Silica Sulfuric Acid - SSA) allows for simple filtration workup.

Materials:

-

Reactants (1.0 mmol scale)

-

Catalyst: Silica Sulfuric Acid (SSA) or Sulfamic Acid (10 mol%)

-

Solvent: Solvent-free (Neat)

-

Apparatus: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Procedure:

-

Preparation: In a microwave vial, mix the 2-aminoaryl ketone (1.0 mmol), ketone (1.0 mmol), and SSA (50 mg).

-

Homogenization: Grind the mixture briefly with a spatula to ensure contact.

-

Irradiation: Seal the vial and irradiate at 100 Watts (max temp set to 80°C) for 2–5 minutes .

-

Extraction: Add Ethyl Acetate (5 mL) to the vial and vortex to dissolve the product.

-

Filtration: Filter the mixture to remove the solid SSA catalyst (catalyst can be washed with MeOH and reused).

-

Isolation: Evaporate the solvent under reduced pressure.

Validation:

-

TLC:[4] Disappearance of the fluorescent amine spot.

-

NMR: Appearance of quinoline aromatic protons (typically

7.5–8.5 ppm).

Protocol C: Regioselective Synthesis for Asymmetric Ketones

Application: When using unsymmetrical ketones (e.g., 2-butanone), regioselectivity becomes a challenge. Rationale: Kinetic vs. Thermodynamic control.[4] Acid catalysis typically favors the more substituted enol, leading to the sterically more crowded quinoline.

Procedure (Modified):

-

Use Sulfamic Acid (NH₂SO₃H) (5 mol%) as the catalyst.

-

Perform the reaction in Ethanol at reflux.

-

Data Interpretation:

-

Methyl ketones (R-C(O)-CH3) typically yield the 2-substituted quinoline (via attack at the methyl group) as the major product due to less steric hindrance at the aldol step.

-

Methylene sites: Attack at the methylene group (forming 3-substituted quinolines) is favored only if the methyl group is sterically blocked or under specific Lewis Acid catalysis.

-

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete condensation due to water byproduct inhibition. | Use a Dean-Stark trap (if refluxing in toluene) or add molecular sieves to shift equilibrium. |

| Regioisomer Mixture | Asymmetric ketone allows two enolization pathways. | Switch Catalyst: Use Lewis acids (e.g., |

| Sticky/Oily Product | Impurities or incomplete cyclization. | Triturate the crude oil with cold diethyl ether or hexane to induce crystallization. |

| Starting Material Remains | Deactivated amine (e.g., Nitro-substituted). | Increase temperature to 120°C or switch to Protocol B (Microwave) for higher energy input. |

Workflow Visualization

Figure 2: Decision Tree for Protocol Selection

Select the optimal experimental approach based on your specific constraints.

Figure 2: Logical flow for selecting the appropriate synthesis protocol based on scale and objectives.

References

-

Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic Applications." Chemical Reviews.

-

Shen, Q., et al. (2012).[3][4][5] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis.

-

Wu, J., et al. (2006).[5] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation." Organic & Biomolecular Chemistry.

-

Jia, C.-S., et al. (2006).[5] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating." Organic & Biomolecular Chemistry.

-

Yadav, J. S., et al. (2004).[5] "Silver Phosphotungstate: A Novel and Recyclable Heteropoly Acid for Friedländer Quinoline Synthesis."[5] Synthesis.

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedlaender Synthesis [organic-chemistry.org]

Microwave-assisted synthesis of quinoline derivatives

Application Note: Microwave-Assisted Synthesis of Quinoline Derivatives

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and antineoplastic agents. Traditional thermal synthesis of quinolines (e.g., Skraup, Friedländer, Doebner-von Miller) is often plagued by harsh conditions, volatile solvents, low yields, and prolonged reaction times (12–48 hours).

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yield and purity.[1] By leveraging dielectric heating, researchers can access high-energy transition states often inaccessible via conventional convection heating.

Core Principles: Why Microwave?

Microwave irradiation (2.45 GHz) heats reaction mixtures through two primary mechanisms:

-

Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates, molecular rotation generates friction and heat.

-

Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.

The Quinoline Advantage:

Many quinoline syntheses involve polar transition states or ionic intermediates (e.g., iminium ions). Microwave irradiation selectively couples with these polar species, effectively lowering the activation energy barrier (

Instrumentation & Setup

-

Reactor Type: Single-mode (monomode) reactors are recommended for small-scale optimization (0.5–20 mL) due to their focused field density and precise temperature control. Multimode systems are reserved for scale-up (>50 mL).

-

Vessel Selection: Borosilicate glass or quartz vials rated for high pressure (up to 30 bar).

-

Temperature Control: IR sensors (external) are standard, but fiber-optic probes (internal) provide superior accuracy for highly exothermic heterocyclizations.

Experimental Protocols

Protocol A: Rapid Friedländer Synthesis (Acid-Catalyzed)

A robust, high-yielding method for 2,3-substituted quinolines.

Mechanism: Condensation of 2-aminoaryl ketones with

Reagents:

-

2-Aminobenzophenone (1.0 equiv)

-

Cyclohexanone (or substituted ketone) (1.2 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Optional: Sulfuric acid (catalytic) for unreactive substrates.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-aminobenzophenone (1 mmol) and cyclohexanone (1.2 mmol) in 2 mL of glacial acetic acid in a 10 mL microwave-transparent vial.

-

Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

-

Irradiation:

-

Mode: Dynamic (Power cycling to maintain Temp).

-

Set Point: 160°C.

-

Hold Time: 5–10 minutes.

-

Stirring: High (magnetic stir bar is critical to prevent hot spots).

-

Max Pressure Limit: 250 psi (17 bar).

-

-

Workup: Cool to 50°C using compressed air (feature of most reactors). Pour the mixture into ice-water (20 mL). Neutralize with 10% NaOH or NaHCO₃ until pH ~9.

-

Isolation: Filter the resulting precipitate. Wash with cold water.[2][3] Recrystallize from ethanol.

Expected Yield: 85–95% (vs. 50–60% Thermal).

Protocol B: Green One-Pot Multi-Component Synthesis

An eco-friendly route using water/ethanol mixtures, ideal for library generation.

Mechanism: Three-component Hantzsch-type condensation involving an aldehyde, dimedone (active methylene), and an amine/ammonium source.

Reagents:

-

Aromatic Aldehyde (1.0 equiv)[3]

-

Dimedone (1.0 equiv)[3]

-

2-Aminobenzothiazole or Aniline derivative (1.0 equiv)

-

Solvent: Water:Ethanol (1:1 v/v)

-

Catalyst: p-TSA (10 mol%) or Ionic Liquid ([Bmim]BF4).

Step-by-Step Methodology:

-

Loading: Charge a 10 mL vial with the aldehyde (1 mmol), dimedone (1 mmol), amine (1 mmol), and catalyst. Add 3 mL of solvent.

-

Irradiation:

-

Temp: 100°C.

-

Time: 3–5 minutes.

-

Power: Max 300W (system will modulate).

-

-

Workup: The product often precipitates directly upon cooling. Filter and wash with aqueous ethanol.

-

Purification: If necessary, recrystallize from hot ethanol.

Expected Yield: 90–98% (Clean reaction profile minimizes chromatography).

Comparative Data: Thermal vs. Microwave

| Reaction Type | Substrate | Thermal Conditions | Thermal Yield | Microwave Conditions | Microwave Yield |

| Friedländer | 2-Aminobenzophenone + Acetophenone | Reflux (AcOH), 24 h | 58% | 160°C, 10 min | 87% |

| Skraup | Aniline + Glycerol | 140°C (H₂SO₄), 4 h | 45% | 150°C, 15 min | 72% |

| Combes | Aniline + Acetylacetone | Reflux, 12 h | 30% | 120°C, 8 min | 85% |

| MCR | Aldehyde + Dimedone + Amine | Reflux (EtOH), 6 h | 65% | 100°C, 4 min | 94% |

Visualizations

Figure 1: Friedländer Mechanism & Microwave Enhancement

This diagram illustrates the acid-catalyzed condensation pathway and points of microwave interaction.

Caption: Mechanistic pathway of Friedländer synthesis showing key steps accelerated by microwave dielectric heating.

Figure 2: Operational Workflow for Microwave Synthesis

A logical flow for executing the protocols safely and efficiently.

Caption: Standard operational workflow for microwave-assisted organic synthesis (MAOS).

Troubleshooting & Optimization

-

Pressure Spikes: If the vessel vents, the reaction temperature is likely exceeding the solvent's boiling point too rapidly. Solution: Use a solvent with a higher boiling point (e.g., switch from EtOH to DMF) or reduce the target temperature.

-

Low Yield: Check the "Loss Tangent" (tan

) of your solvent. Non-polar solvents (Hexane, Toluene) do not absorb microwaves well. Solution: Add a "doping" agent like an ionic liquid or a small amount of polar solvent (DMSO) to act as a heat sink. -

Charring/Decomposition: Localized superheating can occur if stirring is inadequate. Solution: Ensure the magnetic stir bar is sized correctly for the vial and spinning vigorously before starting irradiation.

References

-

Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen. Available at: [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11][12]

-

Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Hybrids. ACS Combinatorial Science. Available at: [Link]

Sources

- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 7. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Cell Viability Assays for Quinoline-Based Compounds

Introduction: The Quinoline Challenge

Quinoline scaffolds are "privileged structures" in drug discovery, forming the backbone of antimalarials (Chloroquine), anticancer agents (Camptothecin), and kinase inhibitors. However, their specific physicochemical properties—namely hydrophobicity , intrinsic fluorescence , and redox potential —often render standard "off-the-shelf" viability protocols unreliable.

This guide moves beyond generic protocols to address the specific failure modes encountered when screening quinolines. We prioritize ATP Bioluminescence as the gold standard due to its resistance to optical interference, while providing a rigorous protocol for Resazurin as a cost-effective alternative, provided specific validation steps are followed.

Why Standard Assays Fail with Quinolines

| Assay Type | Common Quinoline Interference Mechanism | Risk Level |

| MTT / MTS | Chemical Reduction: Many quinolines can non-enzymatically reduce tetrazolium salts, yielding false "viable" signals even in dead cells. | 🔴 High |

| Fluorescence (Calcein/GFP) | Spectral Overlap: Quinolines often fluoresce in the blue/green spectrum (350–550 nm), masking the assay signal. | 🟠 Medium |

| Nuclear Stains (Hoechst) | Intercalation: Quinolines are DNA intercalators; they may compete with or quench nuclear dyes, altering cell counts. | 🟠 Medium |

| ATP Luminescence | None: Luciferase reaction is distinct from quinoline absorption/emission spectra.[1] | 🟢 Low |

Pre-Assay Considerations: The Solubility Cliff

The most common source of variability in quinoline assays is not biological, but physical: microprecipitation .[1] Quinolines are lipophilic.[1] If you dilute a 10 mM DMSO stock directly into aqueous media, the compound often crashes out of solution, invisible to the naked eye but devastating to the assay.[1]

The "Intermediate Dilution" Method

Do not perform serial dilutions directly in culture media.[1]

-

Master Stock: Dissolve Quinoline in 100% DMSO (typ. 10 mM).

-

Serial Dilution: Perform all serial dilutions in 100% DMSO in a separate V-bottom plate.

-

Intermediate Step: Transfer 1 µL of the DMSO dilution into 199 µL of Media (0.5% DMSO). Mix thoroughly.

-

Final Treatment: Transfer the intermediate mix to the cells.[1]

Visualizing the Decision Matrix

Before selecting a protocol, use this logic flow to ensure data integrity.

Figure 1: Decision matrix for selecting the appropriate viability assay based on quinoline physicochemical properties.

Protocol A: ATP Bioluminescence (Gold Standard)

Principle: Quantifies ATP, a marker of metabolically active cells.[2] The luciferin-luciferase reaction produces light (560 nm), which is generally unaffected by quinoline autofluorescence. Best For: High-throughput screening, fluorescent compounds, potent cytotoxicity.

Materials

-

Assay Reagent: CellTiter-Glo® (Promega) or ATPlite™ (PerkinElmer).

-

Plate: Opaque-walled white 96-well plates (essential to prevent signal bleed).

-

Cells: Seeding density optimized for linearity (typ. 3,000–5,000 cells/well).[1]

Step-by-Step Methodology

-

Cell Seeding (Day 0):

-

Seed cells in 90 µL of media in white opaque plates.

-

Control Wells: Include "Media Only" (Background) and "Vehicle Control" (DMSO only).

-

Incubate 24 hours to allow attachment.[1]

-

-

Compound Treatment (Day 1):

-

Assay Development (Day 2/3):

-

Lysis & Detection:

-

Orbitally shake the plate for 2 minutes (to induce cell lysis).

-

Incubate at RT for 10 minutes (to stabilize the luminescent signal).

-

Read Luminescence (Integration time: 0.5–1.0 second/well).[1]

-

-

Data Validation:

-

Calculate Z-factor using Vehicle (Max) and Positive Control (Min). A Z' > 0.5 is required for valid HTS data.[1]

-

Protocol B: Resazurin Reduction (Cost-Effective Alternative)